molecular formula C16H21NO4 B096952 LG 50,221 CAS No. 16562-70-2

LG 50,221

Cat. No.: B096952
CAS No.: 16562-70-2
M. Wt: 291.34 g/mol
InChI Key: KXYLSMLCIXWDPY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LG 50,221 is a complex organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a cinnamoyl moiety that includes hydroxy and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with carbonyl compounds. For LG 50,221, a common synthetic route includes the coupling of 2-ethylmorpholine with 4-hydroxy-3-methoxycinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of morpholine derivatives often involves large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

LG 50,221 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated morpholine derivative.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

LG 50,221 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of LG 50,221 involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The cinnamoyl moiety can interact with hydrophobic pockets in proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler derivative without the cinnamoyl moiety.

    4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of the cinnamoyl moiety.

    2-Morpholinoethanol: A derivative with an ethanol group attached to the morpholine ring.

Uniqueness

LG 50,221 is unique due to the presence of the cinnamoyl moiety, which imparts distinct chemical and biological properties. The combination of hydroxy and methoxy groups enhances its reactivity and potential for various applications in research and industry .

Properties

CAS No.

16562-70-2

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(E)-1-(2-ethylmorpholin-4-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H21NO4/c1-3-13-11-17(8-9-21-13)16(19)7-5-12-4-6-14(18)15(10-12)20-2/h4-7,10,13,18H,3,8-9,11H2,1-2H3/b7-5+

InChI Key

KXYLSMLCIXWDPY-FNORWQNLSA-N

SMILES

CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC

Isomeric SMILES

CCC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC

Synonyms

2-Ethyl-4-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]morpholine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.